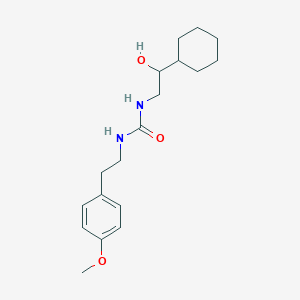
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is a compound with the molecular formula C18H28N2O3 and a molecular weight of 320.433 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, which include antitumor properties and interactions with various biological pathways.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 1-(2-cyclohexyl-2-hydroxyethyl)-3-[4-methoxyphenethyl]urea
- Molecular Formula : C18H28N2O3
- Molecular Weight : 320.433 g/mol
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related urea derivatives have shown that modifications in their chemical structure can enhance their effectiveness against various cancer cell lines. The mechanism often involves the induction of DNA damage, leading to apoptosis in cancer cells.
The biological activity of this compound may be linked to its ability to form DNA cross-links, which is a critical mechanism for antitumor efficacy. Cross-linking agents are known to prevent DNA replication and transcription, ultimately triggering cell death pathways. A comparative study highlighted that certain structural analogs demonstrated varying degrees of DNA interstrand cross-links, suggesting that the structural features of urea derivatives are crucial for their biological activity .
Case Study: Structural Activity Relationship (SAR)
A detailed SAR study involving urea derivatives has provided insights into how modifications affect biological activity. For instance, changes in substituents on the phenethyl group can influence the potency against specific cancer types. The following table summarizes findings from various studies:
| Compound | Structure | Antitumor Activity (IC50) | Mechanism |
|---|---|---|---|
| Compound I | Urea with chloroethyl group | 5 µM | DNA cross-linking |
| Compound II | Hydroxypropyl derivative | 10 µM | Apoptosis induction |
| This compound | Target compound | TBD* | TBD* |
*TBD = To Be Determined
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. Preliminary results suggest that this compound exhibits promising cytotoxic effects, although further studies are needed to quantify its IC50 values accurately.
特性
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-23-16-9-7-14(8-10-16)11-12-19-18(22)20-13-17(21)15-5-3-2-4-6-15/h7-10,15,17,21H,2-6,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQENVLESHKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














